

iridium(III) complexes for C-H bond activation and functionalization

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Compound of Interest

Compound Name: *iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine*

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An Application Guide to Iridium(III)-Catalyzed C-H Bond Activation and Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Paradigm Shift in Molecular Synthesis

The carbon-hydrogen (C-H) bond, the most ubiquitous linkage in organic molecules, has traditionally been viewed as a passive component of a molecular scaffold. For decades, synthetic strategies relied on pre-functionalized starting materials, adding steps, generating waste, and limiting the exploration of chemical space. The advent of transition-metal-catalyzed C-H bond activation has revolutionized this paradigm, offering a powerful strategy to directly convert these inert bonds into valuable functional groups with high precision and efficiency. This approach shortens synthetic routes, improves atom economy, and provides unprecedented access to novel analogs of complex molecules, a feature of immense value in drug discovery and materials science.[1]

Among the array of catalysts developed for this purpose, iridium(III) complexes, particularly half-sandwich pentamethylcyclopentadienyl ($[\text{Cp}^*\text{Ir(III)}]$) systems, have emerged as exceptionally versatile and robust tools.^{[2][3]} Their unique reactivity, functional group tolerance, and ability to operate under relatively mild conditions have enabled a broad spectrum of C-H functionalization reactions, including borylation, arylation, amination, and olefination. This guide provides a detailed overview of the core principles, field-proven protocols, and key applications of Iridium(III) catalysts in C-H activation, designed to empower researchers to leverage this transformative technology.

Part 1: Core Principles & Mechanistic Insights

A deep understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and predicting outcomes. Iridium(III)-catalyzed C-H activations predominantly proceed through well-defined catalytic cycles, the nature of which depends on the specific transformation.

The Role of Directing Groups

Achieving positional selectivity (regioselectivity) is the cornerstone of C-H activation. How does a catalyst select one C-H bond out of the many available in a complex molecule? The most prevalent and effective strategy is chelation assistance, which employs a "directing group" (DG).^[1] This is a functional group inherent to the substrate that contains a heteroatom (typically N or O) capable of coordinating to the iridium center. This coordination event brings the catalyst into close proximity to a specific C-H bond, usually at the ortho position, facilitating its selective cleavage.^[4] The DG essentially acts as a molecular beacon, guiding the catalyst to the desired reaction site. While incredibly powerful, a key consideration is the potential need for subsequent removal or modification of the DG, although many DGs are integral parts of the target molecule's structure (e.g., amides, carboxylic acids).^{[1][5]}

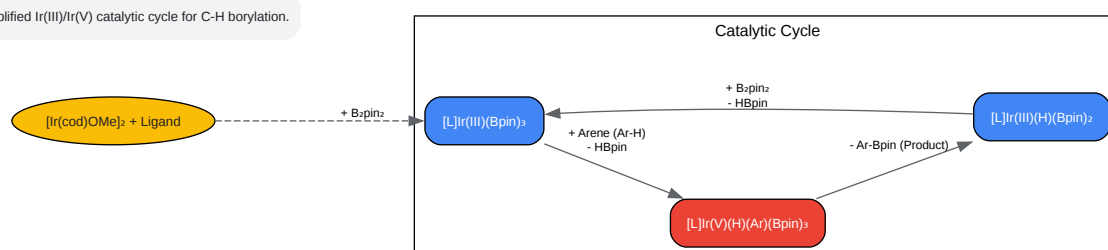
The Ir(III)/Ir(V) Catalytic Cycle: A Borylation Case Study

One of the most well-studied mechanisms in iridium catalysis is the Ir(III)/Ir(V) cycle, particularly for C-H borylation.^{[6][7]} This reaction transforms a C-H bond into a C-B bond, yielding versatile boronate esters, which are key building blocks for Suzuki-Miyaura cross-coupling reactions.

The cycle is generally understood to proceed via the following key steps^{[6][7]}:

- **Catalyst Activation:** A precatalyst, such as $[\text{Ir}(\text{cod})(\text{OMe})_2]$, reacts with a ligand (e.g., a bipyridine) and the boron source (e.g., B_2pin_2) to form the active Ir(III) tris(boryl) species.
- **C-H Activation:** The arene's C-H bond adds oxidatively to the 16-electron Ir(III) complex, forming a transient, 18-electron Ir(V) hydride intermediate. This is often the selectivity-determining step.
- **Reductive Elimination:** The newly formed aryl group and a boryl ligand are eliminated from the crowded Ir(V) center, forming the C-B bond of the product and an Ir(III) bis(boryl) hydride species.
- **Catalyst Regeneration:** The Ir(III) hydride reacts with the boron source (B_2pin_2) to regenerate the active Ir(III) tris(boryl) catalyst, releasing HBpin as a byproduct.

Fig 1. Simplified Ir(III)/Ir(V) catalytic cycle for C-H borylation.



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Concerted Metalation-Deprotonation (CMD) Pathway

For other transformations, such as arylations and amidations, an alternative mechanism known as Concerted Metalation-Deprotonation (CMD) is often invoked.^{[8][9]} In this pathway, the C-H bond cleavage does not occur via oxidative addition but through a single, concerted transition state. A base (often a carboxylate or carbonate additive) assists in abstracting the proton simultaneously as the iridium coordinates to the carbon, forming a cyclometalated Ir(III)

intermediate. This pathway avoids a formal change in the iridium's oxidation state during the C-H activation step itself. DFT calculations suggest this is the operative mechanism for certain Ir(III)-catalyzed direct arylations.^{[8][9]}

Part 2: Application Notes & Experimental Protocols

The true power of a methodology lies in its practical application. This section provides detailed, step-by-step protocols for key Ir(III)-catalyzed C-H functionalization reactions.

Application 1: Aromatic C-H Borylation

Iridium-catalyzed C-H borylation is a premier method for synthesizing aryl and heteroaryl boronate esters. The reaction is renowned for its high functional group tolerance and predictable regioselectivity, which is typically governed by sterics, favoring the least hindered C-H bond.^[7]

Protocol: General Procedure for Ir-Catalyzed ortho-C-H Borylation^[10]

Causality: This protocol utilizes a combination of $[\text{Ir}(\text{cod})\text{OMe}]_2$ as the precatalyst and a specific ligand (7-Aza-BPY in the cited reference) to form the active catalyst in situ. DABCO, a mild base, is used as an additive that can influence selectivity and reaction rate. MTBE is chosen as a non-coordinating solvent that does not interfere with the catalytic cycle. The reaction is run under an inert argon atmosphere to prevent oxidation of the catalyst and reagents.

- **Reaction Setup:** In an argon-filled glovebox, add the ligand (e.g., L1, 3.0 mol%), DABCO (5.0 mol%), and dry methyl tert-butyl ether (MTBE, 2.0 mL) to a 5.0 mL Wheaton microreactor.
- **Reagent Addition:** Stir the mixture for 5 minutes at room temperature. Add bis(pinacolato)diboron (B_2pin_2 , 2.0 equiv.) and continue stirring for another 5 minutes.
- **Catalyst Addition:** Add the iridium precatalyst $[\text{Ir}(\text{cod})\text{OMe}]_2$ (1.5 mol%) and stir for an additional 5 minutes.
- **Substrate Addition:** Add the aryl substrate (0.2 mmol, 1.0 equiv.).

- Reaction Execution: Cap the microreactor with a Teflon pressure cap, remove it from the glovebox, and stir at 40 °C for 12 hours.
- Workup and Purification: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to isolate the desired arylboronate ester.

Table 1: Representative Examples of Ir-Catalyzed C-H Borylation

Substrate	Ligand/Additive	Boron Source	Product Position	Isolated Yield (%)	Reference
Anisole	dtbpy	B ₂ pin ₂	para	95	[7]
1,3-Dichlorobenzene	dtbpy	B ₂ pin ₂	C4/C6	99	[7]
Toluene	7-Aza-BPY / DABCO	B ₂ pin ₂	ortho	85	[10]
N-Boc-Indole	7-Aza-BPY / KOtBu	B ₂ pin ₂	meta (C5)	88	[10]

dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine

Application 2: Directing Group-Assisted C-H Arylation

The formation of biaryl structures is fundamental in medicinal chemistry and materials science. Ir(III) catalysts enable the direct coupling of a C-H bond with an arylating agent, bypassing the need for pre-functionalized organometallic reagents. Diaryliodonium salts have emerged as highly effective aryl sources for these transformations.[9][11]

Protocol: Ir(III)-Catalyzed ortho-Arylation of a Benzamide[9][11]

Causality: This protocol uses a cationic CpIr(III) catalyst, generated from [CpIrCl₂]₂ and a silver salt like AgNTf₂ or AgSbF₆. The silver salt acts as a halide scavenger, creating a more reactive, coordinatively unsaturated cationic iridium species. The directing group (benzamide)

coordinates to this cationic center, facilitating a CMD-type C-H activation at the ortho position. The diaryliodonium salt then delivers the aryl group. An acetate source often serves as the base in the CMD step.

- **Reaction Setup:** To an oven-dried Schlenk tube, add the benzamide substrate (0.2 mmol, 1.0 equiv.), [Cp*IrCl₂]₂ (2.5 mol%), and AgNTf₂ (10 mol%).
- **Reagent Addition:** Add the diaryliodonium triflate salt (1.2 equiv.) and copper(II) acetate (Cu(OAc)₂, 0.5 equiv.).
- **Solvent Addition:** Evacuate and backfill the tube with argon three times. Add 1.0 mL of a suitable solvent (e.g., 1,2-dichloroethane, DCE).
- **Reaction Execution:** Stir the reaction mixture at 80 °C for 12-24 hours.
- **Workup and Purification:** Cool the reaction to room temperature. Filter the mixture through a short pad of Celite, wash with dichloromethane (DCM), and concentrate the filtrate. Purify the crude product by flash column chromatography.

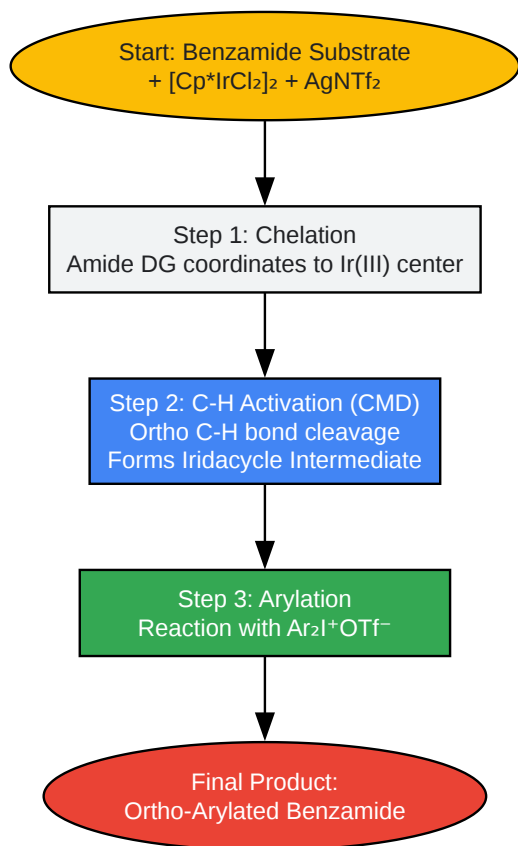


Fig 2. Workflow for directing group-assisted C-H arylation.

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Fig 2. Workflow for directing group-assisted C-H arylation.

Application 3: C-H Amination and Amidation

The introduction of nitrogen-containing functional groups is of paramount importance in drug development. Ir(III)-catalyzed C-H amination and amidation provide a direct route to synthesize anilines and amides, which are prevalent in pharmaceuticals.^{[5][12]} Organic azides and dioxazolones are commonly used as the nitrogen source.^{[13][14]}

Protocol: General Procedure for Ir(III)-Catalyzed C-H Amidation with a Sulfonyl Azide^[13]

Causality: Similar to arylation, this reaction relies on a cationic $CpIr(III)$ species generated from $[CpIrCl_2]_2$ and a silver salt ($AgNTf_2$). The substrate's directing group (e.g., a cyclic ketimine) forms a cyclometalated intermediate. The sulfonyl azide coordinates to this intermediate, and

through migratory insertion, the amido group is installed, releasing N₂ gas. Protolysis then releases the product and regenerates the active catalyst.

- **Reaction Setup:** In a screw-cap vial, combine the substrate (e.g., cyclic N-sulfonyl ketimine, 0.3 mmol), [Cp*IrCl₂]₂ (2.5 mol%), and AgNTf₂ (10 mol%).
- **Reagent and Solvent Addition:** Add the sulfonyl azide (1.2 equiv.) and 1,2-dichloroethane (DCE, 0.5 mL).
- **Reaction Execution:** Seal the vial and stir the mixture at the indicated temperature (can range from room temperature to 80 °C depending on the azide) for 12-24 hours.
- **Workup and Purification:** After cooling, dilute the reaction mixture with DCM and filter through silica gel. Concentrate the filtrate and purify by column chromatography to yield the amidated product.

Table 2: Functional Group Tolerance in C-H Amination[5]

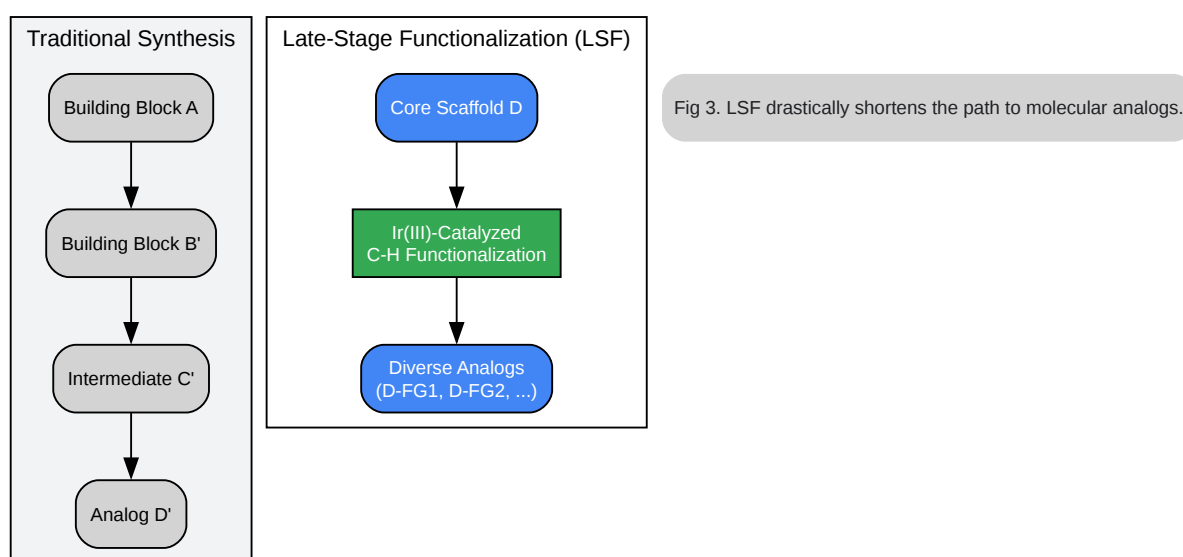
Functional Group Present on Substrate	Outcome	Causality/Insight
Esters, Amides, Ketones	Well-tolerated	These groups are generally poor ligands for the Ir(III) center and do not interfere with the catalytic cycle.
Aryl Halides (Cl, Br, I)	Well-tolerated	C-X bonds are typically stable, allowing for subsequent cross-coupling reactions.
Boronate Esters (Bpin)	Well-tolerated	Enables orthogonal functionalization using Suzuki coupling after C-H amination.
Primary/Secondary Amines	Detrimental	Amines are strong ligands that can coordinate to the iridium center and inhibit catalysis.
Pyridine	Detrimental	Pyridine is a strong coordinating ligand that deactivates the catalyst.

Part 3: Applications in Drug Discovery & Late-Stage Functionalization

The true litmus test for a synthetic method is its ability to modify complex, value-added molecules like pharmaceuticals and natural products. This process, known as Late-Stage Functionalization (LSF), is where Ir(III)-catalyzed C-H activation truly excels.^{[2][12]} LSF allows for the direct modification of a drug candidate at a late stage in its synthesis, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies without having to restart the synthesis from scratch.

The high functional group tolerance and predictable regioselectivity of iridium catalysts are key to their success in LSF. For example, C-H methylation has been used to introduce methyl or trideuteromethyl (CD₃) groups into benzoic acid-containing drugs, which can positively impact their metabolic stability and pharmacokinetic properties.^{[2][12]} Similarly, C-H amination

provides direct access to aniline derivatives of drug-like molecules, opening avenues for new biological interactions or for conjugation to other molecules.[2][12]



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Fig 3. LSF drastically shortens the path to molecular analogs.

Conclusion

Iridium(III) complexes have firmly established themselves as indispensable tools for C-H bond activation and functionalization. Their versatility, predictability, and tolerance for complex molecular environments have transitioned C-H activation from an academic curiosity to a practical and powerful strategy in both academic and industrial laboratories. The ability to directly forge C-B, C-C, and C-N bonds using these catalysts provides synthetic chemists with a more efficient and sustainable toolkit. As the field continues to evolve, future developments will likely focus on expanding the scope of accessible transformations, achieving non-traditional regioselectivities (e.g., meta or para), and developing even more active and enantioselective catalyst systems, further solidifying the role of iridium in the future of molecule-making.

References

- García-Melchor, M., Gorelsky, S. I., & Woo, T. K. (2011). Mechanistic analysis of iridium(III) catalyzed direct C-H arylations: a DFT study. *Chemistry*, 17(49), 13847-53. [[Link](#)]
- Weis, E. (2022). Iridium-Catalyzed C–H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. *Diva-Portal.org*. [[Link](#)]
- Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. *Illinois Chemistry*. [[Link](#)]
- Lail, M., et al. (2015). Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology. *MDPI*. [[Link](#)]
- Yotphan, S., et al. (2012). Iridium(III)-catalyzed regioselective direct arylation of sp² C–H bonds with diaryliodonium salts. *Organic & Biomolecular Chemistry*. [[Link](#)]
- Gao, P., et al. (2015). Iridium(III)-Catalyzed Direct Arylation of C–H Bonds with Diaryliodonium Salts. *Journal of the American Chemical Society*. [[Link](#)]
- Maraswami, M., Chen, G., & Loh, T.-P. (2017). Iridium(III)-Catalyzed Selective and Mild C-H Amidation of Cyclic N-Sulfonyl Ketimines with Organic Azides. *DR-NTU*. [[Link](#)]
- He, G., et al. (2016). Ir-Catalyzed Intermolecular Branch-Selective Allylic C-H Amidation of Unactivated Terminal Olefins. *PMC*. [[Link](#)]
- Weis, E., et al. (2022). Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. *PMC*. [[Link](#)]
- Kim, J., & Chang, S. (2015). Iridium-Catalyzed Direct C–H Amination with Alkylamines: Facile Oxidative Insertion of Amino Group into Iridacycle. *ACS Catalysis*. [[Link](#)]
- Maji, M., & Maiti, D. (2025). Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand. *PMC*. [[Link](#)]
- Wang, H., et al. (2020). Iridium(III)-Catalyzed C–H Amidation/Cyclization of NH-Sulfoximines with N-Alkoxyamides: Formation of Thiadiazine 1-Oxides. *ACS Publications*. [[Link](#)]

- Weis, E. (2021). Iridium-Catalyzed C–H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. DiVA portal. [\[Link\]](#)
- Wang, Y., et al. (2024). Iridium(III)-catalyzed one-pot synthesis of planar chiral emissive materials through C–H activation. Organic Chemistry Frontiers. [\[Link\]](#)
- Wang, H., et al. (2020). Iridium(III)-Catalyzed C-H Amidation/Cyclization of NH-Sulfoximines with N-Alkoxyamides: Formation of Thiadiazine 1-Oxides. PubMed. [\[Link\]](#)
- Kim, J., et al. (2014). Iridium-Catalyzed C–H Amination with Anilines at Room Temperature: Compatibility of Iridacycles with External Oxidants. Angewandte Chemie International Edition. [\[Link\]](#)
- Wang, H., et al. (2021). Practical Iridium-Catalyzed Direct α -arylation of N- heteroarenes with (Hetero)arylboronic Acid. SciSpace. [\[Link\]](#)
- Yoshino, T., et al. (2023). An Electron-Deficient CpE Iridium(III) Catalyst: Synthesis, Characterization, and Application to Ether-Directed C-H Amidation. PubMed. [\[Link\]](#)
- Yotphan, S., et al. (2012). Iridium(III)-Catalyzed Regioselective Direct Arylation of sp² C-H Bonds with Diaryliodonium Salts. ResearchGate. [\[Link\]](#)
- Li, Z., et al. (2020). Recent Development on Cp*Ir(III)-Catalyzed C–H Bond Functionalization. ResearchGate. [\[Link\]](#)
- Kumar, S., et al. (2019). Iridium(III)-Catalyzed Intermolecular Allylic C-H Amidation of Internal Alkenes with Sulfonamides. ACS Publications. [\[Link\]](#)
- Gao, P., et al. (2015). Iridium(III)-catalyzed direct arylation of C-H bonds with diaryliodonium salts. PubMed. [\[Link\]](#)
- Yamakawa, K., & Nishimura, T. (2025). Iridium-catalysed direct C–H functionalisation as a platform for stereoselective C–C bond formation. Chemical Communications. [\[Link\]](#)
- Weis, E., et al. (2022). Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. ACS Publications. [\[Link\]](#)

- Wang, D.-Y., et al. (2019). sp³ C–H Borylation Catalyzed by Iridium(III) Triboryl Complex: Comprehensive Theoretical Study of Reactivity, Regioselectivity, and Prediction of Excellent Ligand. *Journal of the American Chemical Society*. [[Link](#)]
- Preshlock, S., et al. (2016). Iridium-Catalysed C–H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. *PMC*. [[Link](#)]
- Wang, C., et al. (2012). Rhodium(III)-Catalyzed CH Activation of Arenes Using a Versatile and Removable Triazene Directing Group. *Angewandte Chemie International Edition*. [[Link](#)]
- Jin, S., et al. (2026). Iridium-catalyzed C(sp³)-H activation using imidazopyridine and pyridine as directing groups for selective silylation. *ResearchGate*. [[Link](#)]
- Wang, D.-Y., et al. (2019). Sp³ C-H Borylation Catalyzed by Iridium(III) Triboryl Complex: Comprehensive Theoretical Study of Reactivity, Regioselectivity, and Prediction of Excellent Ligand. *ResearchGate*. [[Link](#)]
- Kumar, A., et al. (2022). Electrooxidative iridium-catalyzed sp² C–H activation–annulation leading to cationic π-extended heteroaromatics. *Organic Chemistry Frontiers*. [[Link](#)]
- Takeuchi, R. (2021). Iridium-Catalyzed Hydroarylation via C-H Bond Activation. *PubMed*. [[Link](#)]
- Wang, Y., et al. (2024). Iridium(III)-Catalyzed One-Pot Synthesis of Planar Chiral Emissive Materials through C–H Activation. *ResearchGate*. [[Link](#)]
- Olsson, R., & Norrby, P.-O. (2014). Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp³)-H borylation of chlorosilanes. *Chemical Science*. [[Link](#)]
- Kumar, M., & Punniyamurthy, T. (2017). Ir(III)-Catalyzed Direct C–H Functionalization of Arylphosphine Oxides: A Strategy for MOP-Type Ligands Synthesis. *ACS Publications*. [[Link](#)]
- Sharma, S., et al. (2023). Iridium(iii)-catalyzed site-selective indole C–H functionalization through enone functionality: design, mechanism and applications. *Organic Chemistry Frontiers*. [[Link](#)]

- D'Amato, E. M., Neumann, C. N., & Ritter, T. (2015). Selective Aromatic C-H Hydroxylation Enabled by η^6 -Coordination to Iridium(III). ResearchGate. [[Link](#)]
- Gasser, F. (2020). Development of Catalytic Asymmetric C-H Functionalizations with Chiral Cyclopentadienyl Iridium(III) Complexes. Infoscience. [[Link](#)]
- Wu, H., et al. (2022). Ir(III)-Catalyzed Asymmetric C–H Activation/Annulation of Sulfoximines Assisted by the Hydrogen-Bonding Interaction. ACS Publications. [[Link](#)]

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- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 5. Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Iridium-Catalysed C–H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic analysis of iridium(III) catalyzed direct C-H arylations: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iridium(III)-catalyzed direct arylation of C-H bonds with diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]

- [12. Iridium-Catalyzed C–H Activation Methods for Late-Stage Functionalization of Pharmaceuticals \[su.diva-portal.org\]](#)
- [13. dr.ntu.edu.sg \[dr.ntu.edu.sg\]](#)
- [14. Ir-Catalyzed Intermolecular Branch-Selective Allylic C-H Amidation of Unactivated Terminal Olefins - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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